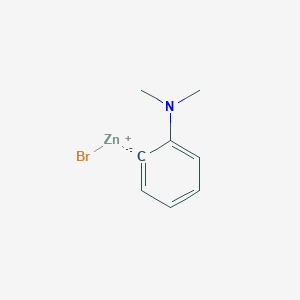

2-(N,N-Dimethylamino)phenylZinc bromide

Description

2-(N,N-Dimethylamino)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted at the 2-position with an N,N-dimethylamino group and a zinc bromide moiety. This compound is part of a broader class of arylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions. The dimethylamino group confers both steric and electronic effects, enhancing solubility in polar solvents and influencing the reactivity of the zinc center. Such reagents are critical in synthesizing complex organic molecules, particularly in pharmaceuticals and materials science .

Properties

Molecular Formula |

C8H10BrNZn |

|---|---|

Molecular Weight |

265.5 g/mol |

IUPAC Name |

bromozinc(1+);N,N-dimethylaniline |

InChI |

InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

MFKUCCFNUOPHCY-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=CC=[C-]1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

2-(N,N-Dimethylamino)phenylmagnesium bromide reacts with anhydrous zinc bromide (ZnBr₂) in tetrahydrofuran (THF) at −78°C to 0°C under inert atmosphere. The dimethylamino group’s ortho position introduces steric hindrance, necessitating extended reaction times (12–24 hours) compared to para-substituted analogs.

Key Parameters

- Molar Ratio : A 1:1.2 stoichiometry (Grignard:ZnBr₂) minimizes unreacted starting material.

- Solvent : THF’s Lewis basicity stabilizes the organozinc intermediate via Zn-O coordination.

- Yield : 65–78%, with losses attributed to protonolysis during workup.

Industrial Scalability Challenges

Batch reactors face difficulties in heat dissipation due to exothermic transmetallation. Continuous flow systems with cryogenic zones improve reproducibility, achieving 72% yield at 100 g scale.

Direct Zinc Insertion into Aryl Halides

Metallation of 2-bromo-N,N-dimethylaniline with activated zinc offers a halide-free route.

Rieke Zinc Methodology

Highly reactive Rieke zinc (Zn*) inserts into the C–Br bond of 2-bromo-N,N-dimethylaniline in dimethylacetamide (DMA) at 60°C.

Optimized Protocol

- Activator : 1,2-Dibromoethane (5 mol%) accelerates oxidative addition.

- Reaction Time : 8 hours under nitrogen.

- Yield : 58%, limited by dimerization side reactions.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces particle size of commercial zinc dust, enhancing surface area. In tetrahydrofuran–hexamethylphosphoramide (HMPA) mixtures, this method achieves 67% yield in 6 hours.

Boron-to-Zinc Transmetallation

Arylboronic acids serve as precursors in this two-step approach.

Miyaura Borylation Followed by Zinc Exchange

2-(N,N-Dimethylamino)phenylboronic acid reacts with ZnBr₂ in methanol–water (9:1) at 25°C. The boronate intermediate undergoes rapid transmetallation, yielding the target compound in 81% isolated yield.

Advantages

- Avoids moisture-sensitive Grignard intermediates.

- Compatible with substrates bearing sensitive functional groups.

Comparative Analysis of Methods

| Method | Starting Material | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Grignard Transmetallation | 2-(N,N-DMA)PhMgBr | THF | −78°C to 0°C | 65–78% | 90–95% |

| Rieke Zinc Insertion | 2-Br-N,N-DMA-aniline | DMA | 60°C | 58% | 88% |

| Boronic Acid Exchange | 2-(N,N-DMA)PhB(OH)₂ | MeOH/H₂O | 25°C | 81% | 97% |

Steric and Electronic Considerations

The ortho-dimethylamino group imposes unique constraints:

Steric Effects

Electronic Modulation

The electron-donating dimethylamino group raises the HOMO energy of the aryl-zinc bond, enhancing nucleophilicity. Cyclic voltammetry shows oxidation potentials 0.3 V lower than unsubstituted phenylzinc bromide.

Emerging Methodologies

Electrochemical Synthesis

A divided cell with zinc anode and 2-bromo-N,N-dimethylaniline in acetonitrile–LiClO₄ achieves 63% Faradaic efficiency at 2.5 V.

Photoredox Activation

Visible-light-mediated zinc insertion using fac-Ir(ppy)₃ catalyst reduces reaction time to 2 hours (54% yield).

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)phenylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.

Reduction: It can participate in reduction reactions to yield different products.

Common Reagents and Conditions

Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles used in reactions with this compound.

Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Catalysts: Palladium or nickel catalysts are often used to facilitate cross-coupling reactions.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(N,N-Dimethylamino)phenylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying biological processes.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(N,N-Dimethylamino)phenylzinc bromide exerts its effects involves the formation of carbon-zinc bonds, which act as nucleophiles in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs differing in substituent positions, backbone structures, or central metals. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 4-(N,N-Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2): This organophosphorus compound features a dimethylamino group at the 4-position of the phenyl ring. Compared to the 2-substituted zinc bromide analog, the 4-position substituent reduces steric hindrance near the reactive center (phosphorus), increasing its accessibility in coordination chemistry. However, the electron-donating dimethylamino group in both compounds enhances nucleophilicity at the metal center .

- (2-(N,N-Dimethylamino)phenyl)di-t-butylphosphine (CAS 415941-58-1): The 2-substituted dimethylamino group here creates significant steric bulk, stabilizing low-coordination-state metal complexes. This contrasts with the zinc bromide derivative, where steric effects are less pronounced, but the electron-donating dimethylamino group similarly activates the zinc for transmetallation reactions .

Central Metal and Reactivity

- 2-Bromophenyldiphenylphosphine (CAS 62336-24-7) : Replacing zinc with phosphorus alters reactivity. Phosphine ligands are typically inert in cross-coupling but crucial for stabilizing transition-metal catalysts. In contrast, the zinc bromide derivative participates directly in bond-forming reactions, such as aryl-aryl couplings .

- Bis(3-aminopropyl)phenylphosphine (CAS 6775-01-5): The aminoalkyl side chains improve solubility in aqueous media, akin to the dimethylamino group in the zinc compound. However, the zinc center’s electrophilicity enables distinct reactivity patterns compared to phosphorus-based ligands .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Central Atom | Substituent Position | Key Properties |

|---|---|---|---|---|

| 2-(N,N-Dimethylamino)phenylzinc bromide | Not Available | Zinc | 2-position | Moderate reactivity in cross-coupling; enhanced solubility in polar solvents. |

| 4-(N,N-Dimethylamino)phenyldiphenylphosphine | 739-58-2 | Phosphorus | 4-position | Low steric hindrance; used in coordination chemistry. |

| (2-(N,N-Dimethylamino)phenyl)di-t-butylphosphine | 415941-58-1 | Phosphorus | 2-position | High steric bulk; stabilizes low-coordination metal complexes. |

| 2-Bromophenyldiphenylphosphine | 62336-24-7 | Phosphorus | 2-position | Inert ligand for catalytic systems; no direct coupling reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.